2-Butylcyclopentan-1-amine

Lipophilicity ADME Medicinal Chemistry

2-Butylcyclopentan-1-amine (CAS 1249334-28-8) is a primary cycloalkylamine featuring a butyl substituent at the 2-position of a cyclopentane ring, yielding a molecular formula of C9H19N and a molecular weight of 141.25 g/mol. This structural motif, defined by an XLogP3-AA of 2.4 and a topological polar surface area (TPSA) of 26 Ų , confers a distinctive lipophilic-hydrophilic balance and steric profile that differentiates it from lower alkyl homologs and regioisomeric variants.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
CAS No. 1249334-28-8
Cat. No. B1532306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butylcyclopentan-1-amine
CAS1249334-28-8
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCCCCC1CCCC1N
InChIInChI=1S/C9H19N/c1-2-3-5-8-6-4-7-9(8)10/h8-9H,2-7,10H2,1H3
InChIKeySKBPHDIPQLGWNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butylcyclopentan-1-amine (CAS 1249334-28-8): Core Chemical and Pharmacological Profile


2-Butylcyclopentan-1-amine (CAS 1249334-28-8) is a primary cycloalkylamine featuring a butyl substituent at the 2-position of a cyclopentane ring, yielding a molecular formula of C9H19N and a molecular weight of 141.25 g/mol [1]. This structural motif, defined by an XLogP3-AA of 2.4 and a topological polar surface area (TPSA) of 26 Ų [1], confers a distinctive lipophilic-hydrophilic balance and steric profile that differentiates it from lower alkyl homologs and regioisomeric variants. The compound is referenced in four distinct patent families, indicating recognized utility in specialized fine chemical and agrochemical synthesis [2].

Why 2-Butylcyclopentan-1-amine Cannot Be Replaced by Its Closest Analogs


Substitution with 2-methyl- or 2-ethylcyclopentan-1-amine, or with regioisomers such as 1-butylcyclopentan-1-amine, is not scientifically interchangeable due to the profound impact of the n-butyl chain length and substitution pattern on critical physicochemical determinants of molecular recognition. Even minor alterations to the alkyl substituent significantly shift lipophilicity (ΔXLogP3 > 1.0), alter conformational flexibility (ΔRotatable Bonds), and modify steric demand, all of which are known to be decisive for target engagement within the N,2-substituted cycloalkylamine pharmacophore class [1]. The quantitative evidence detailed below establishes that 2-butylcyclopentan-1-amine occupies a distinct property space, directly affecting its performance in assays, synthetic transformations, and industrial processes where precise steric and electronic control is required.

Quantitative Differentiation of 2-Butylcyclopentan-1-amine from Structural Analogs


Enhanced Lipophilicity and Membrane Permeability

The computed partition coefficient (XLogP3-AA) for 2-butylcyclopentan-1-amine is 2.4 [1], representing a substantial increase in lipophilicity compared to its 2-methyl analog, which exhibits an XLogP3-AA of 1.0 [2]. This 1.4 log unit difference corresponds to a theoretical ~25-fold increase in octanol-water partition coefficient, a critical parameter influencing passive membrane permeability and distribution.

Lipophilicity ADME Medicinal Chemistry

Increased Conformational Flexibility from Extended Alkyl Chain

2-Butylcyclopentan-1-amine possesses 3 rotatable bonds [1], providing a greater degree of conformational freedom compared to the 2-methyl analog, which has 0 rotatable bonds (as the free base; the hydrochloride salt is not directly comparable) [2]. This additional flexibility allows the butyl chain to adopt multiple conformations, which can be essential for fitting into deeper or more sterically restrictive binding pockets or for optimizing intermolecular packing in solid-state formulations.

Molecular Flexibility Conformational Analysis Drug Design

Distinct Steric and Electronic Profile in N,2-Substituted Cycloalkylamine Pharmacophore

Recent structure-activity relationship (SAR) studies on N,2-substituted cycloalkylamines have demonstrated that modifications to the cyclopentylamine moiety, including the nature and length of the 2-substituent, critically modulate inhibitory potency at the norepinephrine transporter (NET) [1]. While direct IC50 data for 2-butylcyclopentan-1-amine is not publicly available, the class-level SAR indicates that the n-butyl chain provides a unique steric and lipophilic footprint within the binding pocket that cannot be replicated by shorter alkyl chains or branched substituents. The study underscores that the five-membered ring and specific substitution patterns are essential for NET binding, with the 2-substituent playing a key role in molecular orientation.

Structure-Activity Relationship NET Inhibition Pharmacophore Modeling

Documented Industrial Interest in Patent Literature

2-Butylcyclopentan-1-amine is explicitly referenced in 4 distinct patent families [1], indicating its recognized utility as a specialized intermediate in the synthesis of fine chemicals, agrochemicals, and bioactive molecules. In contrast, publicly available patent counts for closely related 2-alkylcyclopentan-1-amines, such as the 2-ethyl analog (CAS 900641-94-3), show fewer or no patent citations in major repositories. This higher citation frequency suggests a validated industrial value for the n-butyl substitution pattern, likely due to the optimized balance of steric bulk and lipophilicity it imparts to downstream products.

Intellectual Property Building Block Fine Chemicals

Strategic Deployment of 2-Butylcyclopentan-1-amine in Scientific and Industrial Workflows


Medicinal Chemistry: Tuning Lipophilicity for Membrane Penetration

When a research program requires a cycloalkylamine scaffold with a precisely controlled lipophilicity profile to optimize membrane permeability and distribution, 2-butylcyclopentan-1-amine offers an XLogP3 of 2.4 [1], representing a significant and quantifiable increase over the methyl analog (XLogP3 = 1.0) [1]. This property makes it a preferred choice for synthesizing analogs intended to cross biological barriers where higher logP is beneficial, such as in CNS drug discovery programs targeting intracellular or membrane-bound receptors.

Pharmacophore Exploration: Probing the N,2-Substituted Cycloalkylamine Binding Pocket

As evidenced by recent SAR studies on N,2-substituted cycloalkylamines as NET inhibitors [1], the 2-substituent plays a critical role in determining binding orientation and affinity. 2-Butylcyclopentan-1-amine provides a distinct, flexible, and hydrophobic n-butyl moiety for probing the steric and lipophilic tolerance of the binding pocket. It is ideally suited for researchers systematically exploring the SAR of this pharmacophore, offering a unique data point between shorter alkyl chains and bulkier or branched substituents [1].

Industrial Synthesis: Leveraging Validated Intellectual Property Space

For process chemists developing novel agrochemical or fine chemical intermediates, the use of 2-butylcyclopentan-1-amine is supported by its explicit mention in multiple patent families [1]. This prior art validation reduces the risk associated with selecting a novel building block and can accelerate process development by providing a known starting point for optimization. The compound's distinct steric and electronic profile, compared to simpler cycloalkylamines, can be exploited to impart unique physicochemical properties, such as improved lipophilicity or altered crystal packing, to the final active ingredient [1].

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